REACTION_CXSMILES
|
Br[CH:2]1[C:8](=[O:9])[CH:7](Br)[C:6]2([CH3:12])[O:11][C:3]1([CH3:13])[CH:4]=[CH:5]2.[Cl-].[NH4+]>[Zn].[Cu]>[CH3:12][C:6]12[O:11][C:3]([CH3:13])([CH:4]=[CH:5]1)[CH2:2][C:8](=[O:9])[CH2:7]2 |f:1.2,3.4|
|
Name
|
2,4-dibromo-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
BrC1C2(C=CC(C(C1=O)Br)(O2)C)C
|
Name
|
|
Quantity
|
514 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn].[Cu]
|
Name
|
ketone
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for an additional 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was diluted with a saturated Na2H2 -ethylenediaminetetraacetic acid solution (400 ml)
|
Type
|
EXTRACTION
|
Details
|
Extraction with methylene chloride (5×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying (MgSO4)
|
Type
|
CUSTOM
|
Details
|
produced, upon evaporative removal of solvent
|
Type
|
DISTILLATION
|
Details
|
Bulb-to-bulb distillation <80° C. and 0.5 mm
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC(CC(C=C1)(O2)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |